molecular formula C17H17N3O2S B2632643 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 441289-49-2

4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2632643
CAS No.: 441289-49-2
M. Wt: 327.4
InChI Key: XHXCUOGPLQMPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative of interest in chemical biology and pharmaceutical research. This compound features a benzothiazole core—a privileged scaffold in medicinal chemistry—linked to a dimethylaminobenzamide group, a structure associated with modulating key biological targets. Preliminary research on closely related N-(thiazol-2-yl)-benzamide analogs has identified this chemical class as the first known family of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds function as negative allosteric modulators, exhibiting non-competitive antagonism of Zn2+-induced ZAC signaling and demonstrating state-dependent inhibition that likely targets the transmembrane and/or intracellular domains of the receptor . This makes them valuable pharmacological tools for elucidating the poorly understood physiological functions of ZAC in the central nervous system and peripheral tissues. Furthermore, structurally similar benzothiazole derivatives have shown promising anticancer activity in vitro, demonstrating cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (H1299) carcinomas . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation. Some analogs have also displayed antiviral potential , such as activity against the Hepatitis B virus (HBV) by potentially enhancing intracellular levels of the antiviral enzyme APOBEC3G (A3G) . The compound is presented as a hydrochloride salt to enhance solubility for research applications. As with all compounds in this class, this compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)12-9-7-11(8-10-12)16(21)19-17-18-15-13(22-3)5-4-6-14(15)23-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXCUOGPLQMPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

    Formation of Benzamide: The benzamide moiety is formed by reacting the benzothiazole derivative with 4-dimethylaminobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, the diethylsulfamoyl group in ’s compound introduces a sulfonamide moiety, increasing polarity and hydrogen-bond acceptor capacity . Methoxy vs. Alkyl Groups: The methoxy group on the benzothiazole ring (target compound) provides moderate electron-donating effects, whereas analogs with 4-methylphenyl () or prop-2-enyl () substituents exhibit increased lipophilicity, altering membrane permeability .

Spectroscopic Characterization

  • NMR: The dimethylamino group in the target compound produces a singlet at δ ~2.98 ppm for the N(CH₃)₂ protons, distinct from the diethylsulfamoyl group’s triplet at δ ~1.12 ppm (CH₂CH₃) in .
  • IR : The carbonyl stretch (C=O) at ~1660 cm⁻¹ is consistent across benzamide derivatives, while sulfonamide stretches (S=O) at ~1320 cm⁻¹ differentiate ’s compound .

Key Research Findings and Implications

  • Substituent-Driven Activity: Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and target interaction, while bulky groups (e.g., diethylsulfamoyl) may reduce bioavailability .
  • Synthetic Accessibility : The target compound’s straightforward synthesis contrasts with more complex analogs requiring multi-step protocols .
  • Biological Versatility : Structural variations enable diverse applications, from antimicrobials () to kinase inhibitors (), highlighting the benzothiazole-benzamide scaffold’s adaptability .

Biological Activity

4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have indicated that it may act as an inhibitor for certain enzymes involved in neurotransmission and inflammatory processes.

Antiplatelet Activity

Research has demonstrated that derivatives of benzamide compounds exhibit notable antiplatelet aggregation properties. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent inhibition of platelet aggregation induced by ADP and arachidonic acid.

CompoundIC50 (μM)Assay Type
6c3.84ADP-induced
6f3.12AA-induced

These findings suggest that the compound may have therapeutic potential in preventing thrombotic disorders .

Cholinesterase Inhibition

Another significant area of research involves the inhibition of butyrylcholinesterase (BChE). Compounds structurally related to this compound have been evaluated for their ability to inhibit BChE, which is crucial in the treatment of Alzheimer's disease. The most potent inhibitors showed IC50 values as low as 2.68 μM, indicating strong potential for neuroprotective applications .

Study on Neuroprotective Effects

A study conducted on SH-SY5Y neuroblastoma cells evaluated the protective effects of the compound against amyloid-beta (Aβ) toxicity. The results indicated that treatment with the compound significantly improved cell viability in Aβ-treated cells, suggesting a neuroprotective role.

Treatment Concentration (μM)Cell Viability (%)
584.74
1091.14

This protective effect was notably superior to that of the positive control epigallocatechin gallate (EGCG) .

Toxicity Assessment

Toxicity assessments using the cell counting kit-8 assay revealed that the compound exhibited minimal cytotoxicity at concentrations up to 20 μM, making it a promising candidate for further development as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylamino)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling 4-(dimethylamino)benzoic acid with 4-methoxy-1,3-benzothiazol-2-amine using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine. Reaction conditions (e.g., anhydrous dimethylformamide, 60–80°C, 12–24 hours) are critical for optimal yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure by resolving peaks for the dimethylamino (δ ~2.9–3.1 ppm), methoxy (δ ~3.8 ppm), and benzothiazole protons. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation. Purity is assessed via HPLC with UV detection .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to cancer pathways (e.g., EGFR or PI3K) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.
  • Catalyst Screening : Compare coupling agents (DMTMM vs. EDC/HOBt) for efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis (50–100°C, 30–60 minutes) to reduce side products.
  • Workup Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and time-kill assays to confirm static vs. cidal effects .
  • Dose-Response Studies : Perform IC₅₀ determinations across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type specificity.
  • Structural Confirmation : Re-synthesize the compound and compare NMR data to prior studies to rule out impurities .

Q. What computational approaches aid in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding between the benzamide carbonyl and kinase active sites.
  • QSAR Modeling : Train regression models using descriptors like LogP, polar surface area, and Hammett constants from analogs in and .

Q. How can the mechanism of action be elucidated in cancer cell lines?

  • Methodological Answer :
  • Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, MAPK signaling).
  • Target Validation : Use CRISPR-Cas9 knockouts of suspected targets (e.g., PI3Kγ) to assess resistance development.
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.